Camicinal hydrochloride
描述
Camicinal hydrochloride is a selective motilin receptor agonist, primarily investigated for its potential in treating gastroparesis, a condition characterized by delayed gastric emptying without mechanical obstruction . This compound is known for its ability to enhance gastric motility, making it a promising candidate for addressing gastrointestinal motility disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of camicinal hydrochloride involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Camicinal hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties .
科学研究应用
Camicinal hydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study motilin receptor agonists and their interactions.
Biology: Investigated for its effects on gastrointestinal motility and its potential to treat related disorders.
作用机制
Camicinal hydrochloride exerts its effects by selectively binding to motilin receptors in the gastrointestinal tract. This binding stimulates the receptors, leading to enhanced gastric motility and accelerated gastric emptying. The molecular targets involved include motilin receptors, which are G-protein-coupled receptors that play a crucial role in regulating gastrointestinal motility .
相似化合物的比较
Similar Compounds
Erythromycin: Another motilin receptor agonist but with broader antibiotic properties.
Azithromycin: Similar to erythromycin but with a different pharmacokinetic profile.
Mitemcinal: A motilin receptor agonist with similar applications but different chemical structure.
Uniqueness
Camicinal hydrochloride is unique due to its high selectivity for motilin receptors and its potential for fewer side effects compared to other motilin receptor agonists. Its specific design aims to enhance gastric motility without the antibiotic effects seen in compounds like erythromycin .
生物活性
Camicinal hydrochloride, also known as GSK962040, is a selective agonist of the motilin receptor, primarily investigated for its potential therapeutic effects on gastrointestinal motility disorders, particularly gastroparesis. This article delves into the biological activity of this compound, supported by various studies and findings.
- Chemical Formula : CHFNO
- Molar Mass : 424.564 g/mol
- CAS Number : [Not specified in the sources]
Camicinal acts as a motilin receptor agonist, which plays a crucial role in stimulating gastric motility. The motilin receptor is a G protein-coupled receptor that mediates various gastrointestinal functions, including gastric emptying and intestinal peristalsis. The binding of camicinal to this receptor enhances motility, thereby improving conditions associated with delayed gastric emptying.
1. Gastric Emptying and Glucose Absorption
A significant study conducted on critically ill patients demonstrated that this compound accelerates gastric emptying and increases glucose absorption. In a randomized, double-blind trial involving mechanically ventilated patients, those receiving a single enteral dose of 50 mg camicinal showed:
- Accelerated Gastric Emptying :
- Pre-treatment half-life (BTt1/2): 117 minutes
- Post-treatment half-life: 76 minutes
- Increased Glucose Absorption :
- Pre-treatment AUC (Area Under Curve) for glucose absorption: 28.63 mmol·min/L
- Post-treatment AUC: 71.63 mmol·min/L
This indicates that camicinal effectively enhances gastric motility and nutrient absorption in patients with feeding intolerance .
2. Tolerance and Side Effects
Camicinal was generally well-tolerated among participants in clinical trials, with minimal adverse effects reported. This is particularly notable given the common challenges associated with existing prokinetic agents used in treating gastroparesis .
Study on Healthy Humans
In another randomized placebo-controlled trial involving healthy individuals, camicinal's effects on gastro-esophageal function were assessed. Results indicated that camicinal significantly improved gastric emptying compared to placebo, reinforcing its role as an effective motilin agonist .
Summary of Findings
属性
IUPAC Name |
1-[4-(3-fluoroanilino)piperidin-1-yl]-2-[4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]ethanone;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33FN4O.ClH/c1-19-17-29(14-11-27-19)18-21-7-5-20(6-8-21)15-25(31)30-12-9-23(10-13-30)28-24-4-2-3-22(26)16-24;/h2-8,16,19,23,27-28H,9-15,17-18H2,1H3;1H/t19-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEVMNJFEUATKJ-FYZYNONXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2=CC=C(C=C2)CC(=O)N3CCC(CC3)NC4=CC(=CC=C4)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClFN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-22-4 | |
Record name | Ethanone, 1-[4-[(3-fluorophenyl)amino]-1-piperidinyl]-2-[4-[[(3S)-3-methyl-1-piperazinyl]methyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923565-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 923565-22-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。